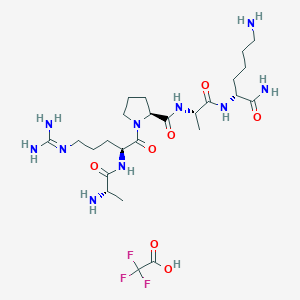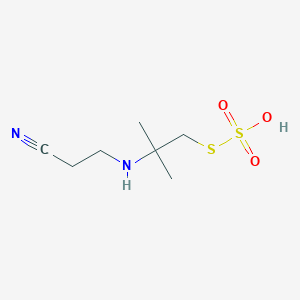![molecular formula C17H18Cl2N2 B13829261 Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- involves several synthetic routes. One of the common methods is the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is advantageous due to its mild conditions and low production cost . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: In industrial settings, the production of benzonitrile typically involves the ammoxidation of toluene with ammonia and oxygen at high temperatures. This method is efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include hydroxylamine hydrochloride, ionic liquids, and metal salt catalysts. The reaction conditions vary depending on the desired product and include temperatures ranging from room temperature to 135°C .
Major Products Formed: The major products formed from these reactions include benzoic acid, benzylamine, and benzamide. These products are valuable intermediates for the synthesis of other chemicals and materials .
Applications De Recherche Scientifique
Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including pesticides and dyes . In biology and medicine, it is studied for its potential therapeutic effects and as a building block for drug development. In industry, it is used in the production of advanced coatings and other materials .
Mécanisme D'action
The mechanism of action of benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- include other benzonitrile derivatives and compounds with similar structures and properties .
Uniqueness: What sets benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel- apart is its unique combination of structural features and reactivity. This makes it particularly valuable for specific applications in scientific research and industry .
Propriétés
Formule moléculaire |
C17H18Cl2N2 |
|---|---|
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
3-[(2R,3R)-3-amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C17H17ClN2.ClH/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19;/h2-9,12,17H,10,20H2,1H3;1H/t12-,17+;/m1./s1 |
Clé InChI |
YPCMLZCPZCPGCT-KELGLJHESA-N |
SMILES isomérique |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl |
SMILES canonique |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)


![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)



